molecular formula C17H22N6O2 B5158951 4'-Methyl-2,2'-di(morpholin-4-yl)-4,5'-bipyrimidine

4'-Methyl-2,2'-di(morpholin-4-yl)-4,5'-bipyrimidine

Cat. No.: B5158951
M. Wt: 342.4 g/mol
InChI Key: KXMQCDMLVIYHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine is a synthetic organic compound that belongs to the class of bipyrimidines. These compounds are characterized by the presence of two pyrimidine rings, which are nitrogen-containing heterocycles. The morpholine groups attached to the bipyrimidine core enhance the compound’s solubility and reactivity, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine typically involves the following steps:

    Formation of the Bipyrimidine Core: This can be achieved through a coupling reaction between two pyrimidine derivatives under controlled conditions.

    Introduction of the Methyl Group: A methylation reaction is performed to introduce the methyl group at the 4’ position.

    Attachment of Morpholine Groups: The final step involves the substitution of hydrogen atoms on the bipyrimidine core with morpholine groups through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The morpholine groups may enhance binding affinity and specificity, while the bipyrimidine core can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyrimidine: Lacks the methyl and morpholine groups, resulting in different chemical properties.

    4,4’-Dimethyl-2,2’-bipyrimidine: Contains two methyl groups but no morpholine groups.

    2,2’-Di(morpholin-4-yl)-bipyrimidine: Similar structure but without the methyl group.

Uniqueness

4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine is unique due to the presence of both methyl and morpholine groups, which confer distinct chemical and biological properties. These modifications can enhance solubility, reactivity, and specificity, making the compound valuable for various applications.

Properties

IUPAC Name

4-[4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-13-14(12-19-17(20-13)23-6-10-25-11-7-23)15-2-3-18-16(21-15)22-4-8-24-9-5-22/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMQCDMLVIYHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.